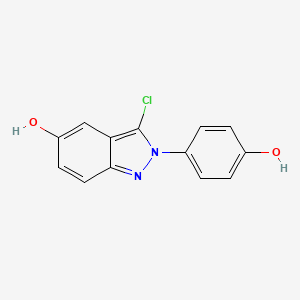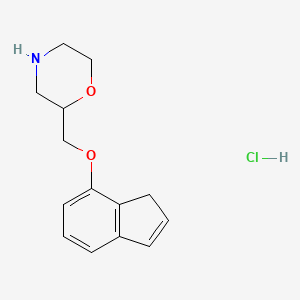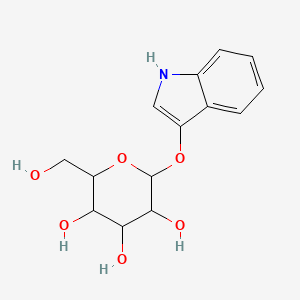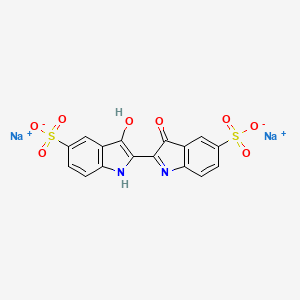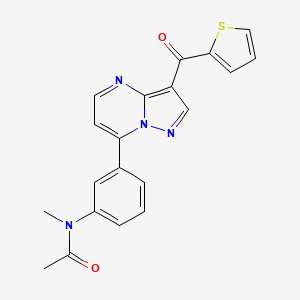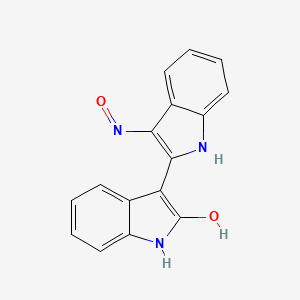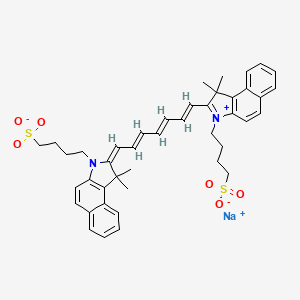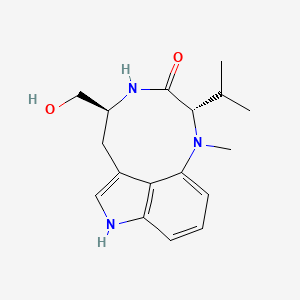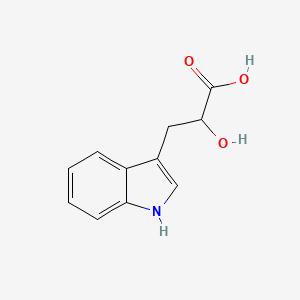
イングリフォリブ
概要
説明
イングリフロリブは、CP 368296としても知られており、グリコーゲンホスホリラーゼ阻害剤として作用する化学化合物です。心保護作用と代謝性疾患の分野において特に科学研究で大きな可能性を示しています。この化合物は肝臓、筋肉、脳におけるグリコーゲンホスホリラーゼを阻害する能力で知られており、グリコーゲン代謝および関連する障害を研究する上で貴重なツールとなっています .
科学的研究の応用
Ingliforib has a wide range of scientific research applications:
Metabolic Diseases: The compound’s ability to inhibit glycogen phosphorylase makes it a valuable tool for studying metabolic diseases such as diabetes and glycogen storage disorders.
Pharmacological Studies: Ingliforib is used in pharmacological studies to explore its potential as a therapeutic agent for various diseases, including cardiovascular and metabolic disorders.
作用機序
イングリフロリブは、グリコーゲン分解における重要な酵素であるグリコーゲンホスホリラーゼを阻害することにより、その効果を発揮します。グリコーゲンホスホリラーゼの阻害は、グリコーゲンをグルコース-1-リン酸に分解することを減らし、解糖系へのグルコースの利用可能性を制限します。 このメカニズムは、解糖を減少させることが組織を虚血性損傷から保護できる状態において特に有益です .
分子標的と経路
グリコーゲンホスホリラーゼ: イングリフロリブは、肝臓、筋肉、脳のグリコーゲンホスホリラーゼを特異的に標的とします。
グリコーゲン分解経路: イングリフロリブは、グリコーゲンホスホリラーゼを阻害することにより、グリコーゲン分解経路を阻害し、グリコーゲンからのグルコース産生を減少させます
類似の化合物との比較
類似の化合物
CP-91149: 類似の心保護効果を持つ別のグリコーゲンホスホリラーゼ阻害剤。
ドキフルリジン: 代謝効果を持つ化合物ですが、作用機序が異なります。
チピラシル塩酸塩: 他の薬剤と組み合わせてがん治療に使用され、代謝経路が異なります
イングリフロリブの独自性
イングリフロリブは、グリコーゲンホスホリラーゼに対する高い特異性と、肝臓における強力な阻害活性により際立っています。 この特異性は、肝臓グリコーゲン代謝を研究し、代謝性疾患に対する標的療法を開発する上で貴重なツールとなっています .
生化学分析
Biochemical Properties
Ingliforib specifically inhibits liver glycogen phosphorylase (PYGL) . This enzyme plays a crucial role in the breakdown of glycogen, a storage form of glucose, into glucose-1-phosphate, which can be converted into glucose-6-phosphate, an important molecule in energy metabolism .
Cellular Effects
Ingliforib has been shown to reduce myocardial ischemic injury in vitro and in vivo . It also influences cell function by reducing plasma glucose and lactate concentrations .
Molecular Mechanism
Ingliforib exerts its effects at the molecular level by inhibiting the activity of glycogen phosphorylase . This inhibition leads to the preservation of glycogen stores and a reduction in glucose production .
Temporal Effects in Laboratory Settings
In laboratory settings, Ingliforib has been shown to reduce infarct size in both in vitro and in vivo rabbit models of ischemia-reperfusion injury . It also preserves glycogen stores over time .
Dosage Effects in Animal Models
In animal models, Ingliforib has been shown to reduce infarct size in a dose-dependent manner . At a certain dosage, it significantly reduced infarct size by 52% .
Metabolic Pathways
Ingliforib is involved in the glycogenolysis pathway, where it inhibits the enzyme glycogen phosphorylase, thereby reducing the breakdown of glycogen into glucose-1-phosphate .
準備方法
合成経路と反応条件
イングリフロリブの合成には、インドール-2-カルボキサミドコアの調製から始まる複数のステップが含まれます。このプロセスには、一般的に次のステップが含まれます。
インドールコアの形成: インドールコアは、フェニルヒドラジンが酸性条件下でケトンと反応するフィッシャーインドール合成反応によって合成されます。
塩素化: 次に、インドールコアは、チオニルクロリドなどの塩素化剤を使用して5位で塩素化されます。
アミド化: 塩素化されたインドールは、適切なアミンと反応してインドール-2-カルボキサミド構造を形成します。
水酸化とピロリジン付加: 最後のステップには、イングリフロリブの合成を完了するための水酸化とピロリジン環の付加が含まれます.
工業生産方法
イングリフロリブの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、収率と純度を最大限に高めるための反応条件の最適化が含まれます。 重要な考慮事項には、溶媒の選択、温度制御、再結晶やクロマトグラフィーなどの精製方法が含まれます .
化学反応の分析
反応の種類
イングリフロリブは、次のようなさまざまな化学反応を受けます。
酸化: イングリフロリブは、対応する酸化物を形成するために酸化され、その阻害活性を変化させる可能性があります。
還元: 還元反応は、イングリフロリブの官能基を修飾し、グリコーゲンホスホリラーゼへの結合親和性に影響を与える可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物
これらの反応から生成される主な生成物には、イングリフロリブのさまざまな誘導体が含まれ、それぞれに独自の生物活性を持つ可能性があります。 これらの誘導体は、構造活性相関を研究し、化合物の治療の可能性を最適化する上で価値があります .
科学研究の応用
イングリフロリブは、幅広い科学研究の応用を持っています。
心保護作用: イングリフロリブは、グリコーゲンホスホリラーゼを阻害することにより、虚血中の嫌気的解糖とプロトンの産生を制限し、心筋虚血損傷を軽減することが示されています.
代謝性疾患: この化合物がグリコーゲンホスホリラーゼを阻害する能力は、糖尿病やグリコーゲン貯蔵病などの代謝性疾患を研究する上で貴重なツールとなっています.
がん研究: イングリフロリブのグリコーゲン代謝における役割は、がん研究、特にがん細胞が低酸素症やグルコース枯渇などのストレス条件にどのように適応するかを理解する上で意義があります.
薬理学的研究: イングリフロリブは、心血管疾患や代謝性疾患などのさまざまな病気に対する治療薬としての可能性を探求するために薬理学的研究で使用されています.
類似化合物との比較
Similar Compounds
CP-91149: Another glycogen phosphorylase inhibitor with similar cardioprotective effects.
Doxifluridine: A compound with metabolic effects but different mechanisms of action.
Tipiracil Hydrochloride: Used in combination with other drugs for cancer treatment, with distinct metabolic pathways
Uniqueness of Ingliforib
Ingliforib stands out due to its high specificity for glycogen phosphorylase and its potent inhibitory activity in the liver. This specificity makes it a valuable tool for studying liver glycogen metabolism and developing targeted therapies for metabolic diseases .
特性
IUPAC Name |
5-chloro-N-[(2S,3R)-4-[(3S,4R)-3,4-dihydroxypyrrolidin-1-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O5/c24-15-6-7-16-14(9-15)10-18(25-16)22(31)26-17(8-13-4-2-1-3-5-13)21(30)23(32)27-11-19(28)20(29)12-27/h1-7,9-10,17,19-21,25,28-30H,8,11-12H2,(H,26,31)/t17-,19-,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDRRZOORHCTAN-MJUUVYJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CN1C(=O)[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047252 | |
| Record name | Ingliforib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186392-65-4 | |
| Record name | Ingliforib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186392654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ingliforib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INGLIFORIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UII7156WLU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


